![molecular formula C19H17N3O B2694533 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1797894-59-7](/img/structure/B2694533.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(naphthalen-1-yl)ethanone
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Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(naphthalen-1-yl)ethanone, also known as DPP6-Nap, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets a specific enzyme, dipeptidyl peptidase 6 (DPP6), which plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain.
Scientific Research Applications
Antimicrobial Applications
Research indicates that certain derivatives of the compound exhibit antimicrobial activity. For example, pyrimidine-based ligands have been synthesized and shown to possess antimicrobial properties, with some derivatives demonstrating significant binding affinity to drug targets, suggesting potential as antimicrobial agents (Chioma et al., 2018). Additionally, compounds synthesized from reactions involving diaminopyrimidine have shown antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial drugs (Voskienė et al., 2011).
Antineoplastic Activity
Diaminopyrimidine antifolates, related to the core structure of interest, have been studied for their antineoplastic activity. These compounds, particularly DAMP (diamino-5-(1-adamantyl)-6-methylpyrimidine) and its derivatives, inhibit mammalian dihydrofolate reductase and exhibit cytotoxic activity, suggesting a potential role in cancer treatment (Cody & Zakrzewski, 1982).
Anticonvulsant Activity
Compounds derived from naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives have been evaluated for their anticonvulsant activity. Certain derivatives showed significant delay in the onset of convulsion and prolongation of survival time, indicating potential as anticonvulsant agents (Ghareb et al., 2017).
Anti-tubercular Agents
Substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles, derivatives that share a similar structural motif, have been synthesized and evaluated for their anti-tubercular activity. Some compounds demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential in treating tuberculosis (Pathak et al., 2014).
properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(22-9-8-18-16(12-22)11-20-13-21-18)10-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,11,13H,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQMSEMZHAXRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(naphthalen-1-yl)ethanone |
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